molecular formula C19H16ClN3O5S2 B2430035 N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide CAS No. 922021-22-5

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide

Cat. No. B2430035
CAS RN: 922021-22-5
M. Wt: 465.92
InChI Key: QSZNWOMRSKQAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide is a useful research compound. Its molecular formula is C19H16ClN3O5S2 and its molecular weight is 465.92. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Development of Inhibitors : Research on compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide often targets the synthesis of inhibitors against specific biological pathways. For example, compounds have been developed as dual inhibitors for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), demonstrating significant in vitro and in vivo efficacy (Stec et al., 2011).

  • Antimicrobial and Antitumor Activities : Similar sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Investigations into their reactivity with various nucleophiles have led to the discovery of compounds displaying promising antimicrobial properties, with some showing high activity against specific bacterial strains (Fahim & Ismael, 2019).

Computational Studies and Chemical Properties

  • Computational Modeling : Computational calculations and molecular docking studies have been utilized to predict the interaction of these compounds with biological targets, such as enzymes or receptors. This approach helps in understanding their mechanism of action and optimizing their biological activities. For instance, antimalarial sulfonamides have been studied for their COVID-19 drug potential through computational and molecular docking studies, highlighting the multifaceted applications of these compounds (Fahim & Ismael, 2021).

  • Quantum Mechanical Studies : Spectroscopic and quantum mechanical studies have been conducted to analyze the electronic properties and potential photovoltaic efficiency of benzothiazolinone acetamide analogs. These studies contribute to the understanding of the compounds' physical and chemical properties, offering insights into their applications in fields such as dye-sensitized solar cells (Mary et al., 2020).

Synthesis Methodologies

  • Cascade Reactions and Heterocycles Synthesis : Innovative synthesis methodologies have been explored to create various heterocyclic compounds starting from thioureido-acetamides, demonstrating the versatility of these chemicals in synthesizing biologically relevant heterocycles in a one-pot cascade reaction with excellent atom economy (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S2/c20-13-2-4-15(5-3-13)30(25,26)23-19-22-14(10-29-19)8-18(24)21-9-12-1-6-16-17(7-12)28-11-27-16/h1-7,10H,8-9,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZNWOMRSKQAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide

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